molecular formula C15H18O2 B14559833 Methyl 2-(bicyclo[2.2.1]heptan-1-yl)benzoate CAS No. 62226-71-5

Methyl 2-(bicyclo[2.2.1]heptan-1-yl)benzoate

Cat. No.: B14559833
CAS No.: 62226-71-5
M. Wt: 230.30 g/mol
InChI Key: HDNPTKNWFPYJBD-UHFFFAOYSA-N
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Description

Methyl 2-(bicyclo[221]heptan-1-yl)benzoate is an organic compound that features a bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(bicyclo[2.2.1]heptan-1-yl)benzoate typically involves the esterification of 2-(bicyclo[2.2.1]heptan-1-yl)benzoic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete conversion of the acid to the ester.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(bicyclo[2.2.1]heptan-1-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Methyl 2-(bicyclo[2.2.1]heptan-1-yl)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(bicyclo[2.2.1]heptan-1-yl)benzoate involves its interaction with specific molecular targets and pathways. The bicyclic structure of the compound allows it to fit into certain binding sites of enzymes or receptors, modulating their activity. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can further interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(bicyclo[2.2.1]heptan-2-yl)acetate
  • Bicyclo[2.2.1]heptane derivatives
  • Norbornane derivatives

Uniqueness

Methyl 2-(bicyclo[2.2.1]heptan-1-yl)benzoate is unique due to its specific bicyclic structure and the presence of the ester functional group. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

CAS No.

62226-71-5

Molecular Formula

C15H18O2

Molecular Weight

230.30 g/mol

IUPAC Name

methyl 2-(1-bicyclo[2.2.1]heptanyl)benzoate

InChI

InChI=1S/C15H18O2/c1-17-14(16)12-4-2-3-5-13(12)15-8-6-11(10-15)7-9-15/h2-5,11H,6-10H2,1H3

InChI Key

HDNPTKNWFPYJBD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1C23CCC(C2)CC3

Origin of Product

United States

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